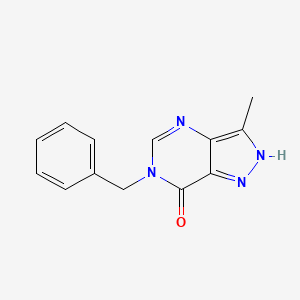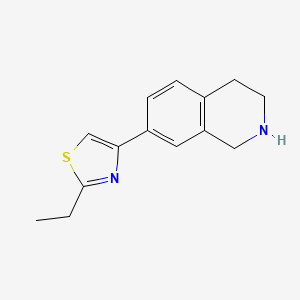
2-Methyl-1-phenylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-1-phénylquinazolin-4(1H)-one est un composé organique hétérocyclique appartenant à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et sont souvent étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Méthyl-1-phénylquinazolin-4(1H)-one implique généralement la condensation de dérivés de l'acide anthranilique avec des aldéhydes ou des cétones appropriés. Une méthode courante comprend la réaction du 2-aminobenzamide avec l'acétophénone en présence d'un catalyseur tel que l'acide acétique. La réaction est généralement effectuée sous reflux, conduisant à la formation du composé quinazolinone souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la 2-Méthyl-1-phénylquinazolin-4(1H)-one ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs à écoulement continu et la garantie de la pureté du produit final grâce à diverses techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-1-phénylquinazolin-4(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinazolinone avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de dihydroquinazolinone.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers substituants sur le cycle quinazolinone.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers quinazolinones substitués, qui peuvent avoir des propriétés biologiques et chimiques différentes selon la nature des substituants introduits.
Applications de la recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de dérivés de quinazolinone plus complexes.
Biologie : Le composé a montré un potentiel comme inhibiteur enzymatique, ce qui peut être utile pour étudier diverses voies biologiques.
Médecine : Les dérivés de quinazolinone, y compris la 2-Méthyl-1-phénylquinazolin-4(1H)-one, ont été étudiés pour leur potentiel comme agents anticancéreux, antimicrobiens et anti-inflammatoires.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les colorants.
Mécanisme d'action
Le mécanisme par lequel la 2-Méthyl-1-phénylquinazolin-4(1H)-one exerce ses effets est principalement dû à son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il peut se lier au site actif d'une enzyme, empêchant l'enzyme de catalyser son substrat. Cette inhibition peut affecter diverses voies biologiques, conduisant à des effets thérapeutiques tels qu'une inflammation réduite ou une croissance des cellules cancéreuses inhibée.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an enzyme inhibitor, which can be useful in studying various biological pathways.
Medicine: Quinazolinone derivatives, including 2-Methyl-1-phenylquinazolin-4(1H)-one, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 2-Methyl-1-phenylquinazolin-4(1H)-one exerts its effects is primarily through its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Phénylquinazolin-4(1H)-one : Manque le groupe méthyle en position 2, ce qui peut affecter son activité biologique et sa réactivité chimique.
4(3H)-Quinazolinone : Une structure plus simple sans les groupes phényle et méthyle, souvent utilisée comme matériau de départ pour la synthèse de dérivés plus complexes.
6-Méthyl-2-phénylquinazolin-4(1H)-one : Structure similaire mais avec un groupe méthyle en position 6, ce qui peut conduire à des propriétés biologiques différentes.
Unicité
La 2-Méthyl-1-phénylquinazolin-4(1H)-one est unique en raison de son schéma de substitution spécifique, qui peut influencer son interaction avec les cibles biologiques et sa réactivité chimique globale. Cette unicité en fait un composé précieux pour la recherche et le développement ultérieurs dans divers domaines scientifiques.
Propriétés
Numéro CAS |
1086-20-0 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-methyl-1-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-11-16-15(18)13-9-5-6-10-14(13)17(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
NPCIHXYFYLNOMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)




![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)


